Bienvenue dans la boutique en ligne BenchChem!

4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

CCR4 G protein‑coupled receptor antagonist potency

This phenylethyl-piperazinyl-pyrimidine derivative is a validated CCR4 antagonist with confirmed whole-blood target engagement (Kd = 1,000 nM). Unlike GSK2239633A or compound 22, its dual-basic substitution pattern enables ligand-specific dissection of CKLF1-C27-driven Th2 responses. Ideal for translational asthma and dermatitis models. Accepting B2B orders from qualified research buyers.

Molecular Formula C20H27N5
Molecular Weight 337.5 g/mol
CAS No. 2549010-28-6
Cat. No. B6438546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
CAS2549010-28-6
Molecular FormulaC20H27N5
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4
InChIInChI=1S/C20H27N5/c1-17(18-7-3-2-4-8-18)23-11-13-25(14-12-23)20-15-19(21-16-22-20)24-9-5-6-10-24/h2-4,7-8,15-17H,5-6,9-14H2,1H3
InChIKeyJMSWFYOUXYOTBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Buyers and Researchers Need to Know About 4-[4-(1-Phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 2549010-28-6)


The target compound is a piperazinyl-pyrimidine derivative that acts as an antagonist of the human CC‑chemokine receptor 4 (CCR4) [1]. Its core structure contains a 4‑(1‑phenylethyl)piperazine moiety and a pyrrolidine ring attached to a pyrimidine scaffold. This architecture defines the compound’s primary pharmacological activity and differentiates it from other CCR4 antagonists that employ alternative heterocyclic or amino‑acid‑derived backbones.

Why One CCR4 Antagonist Cannot Simply Replace 4-[4-(1-Phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine


CCR4 antagonists bind to different receptor subsites (orthosteric vs. allosteric) and exhibit differential ligand‑bias profiles (CCL22 vs. CCL17 vs. CKLF1‑derived C27) [1]. Consequently, within the piperazinyl-pyrimidine class, modest changes to the piperazine N‑substituent or the pyrimidine 4‑position group can dramatically alter potency, selectivity, and functional activity. These SAR findings make empirical selection of a specific analogue essential.

Quantitative Differentiation Evidence for 4-[4-(1-Phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (2549010-28-6)


Functional CCR4 Antagonism: GTPγS Binding IC50 Compared to GSK2239633A

In a [35S]-GTPγS functional assay using CHO membranes expressing human CCR4, the target compound inhibited receptor activation with an IC50 of 91.2 nM [1]. For context, GSK2239633A—a well‑characterized clinical‑stage CCR4 antagonist—exhibits a radioligand‑binding pIC50 of 7.96 (≈11 nM) . The target compound is less potent on this endpoint, directing its potential use toward applications where moderate potency combined with a distinct selectivity fingerprint is desired.

CCR4 G protein‑coupled receptor antagonist potency

Whole‑Blood Functional Activity: Translational Relevance over Recombinant Systems

In a human whole‑blood assay measuring inhibition of TARC‑induced CD4+ CCR4+ lymphocyte chemotaxis, the target compound displayed a Kd of 1,000 nM [1]. Most published CCR4 antagonists (e.g., C‑021, compound 22) are characterized exclusively in recombinant systems, leaving their physiological target engagement unclear. This whole‑blood value provides a benchmark for extrapolation to ex‑vivo or in‑vivo settings.

whole‑blood assay CCR4 translational pharmacology

Radioligand Displacement Affinity vs. C‑021 and Compound 22

The target compound displaces [125I]-TARC from human CCR4 with a Ki of 100 nM [1]. In a comparable competition‑binding format, compound 22 (a close structural analogue from the same series) exhibits an IC50 of 28.94 nM for CCL22 binding [2]. The moderate binding affinity of the target compound, combined with its specific 4‑(1‑phenylethyl)piperazine substituent, may offer a differentiated off‑rate or residence time profile.

CCR4 binding affinity Ki

Unique Structural Feature: Dual Basic Substituents Enable Distinct Ligand‑Bias Potential

The target compound possesses a pyrrolidine ring at the 6‑position and a 4‑(1‑phenylethyl)piperazine group—two basic nitrogen‑containing motifs absent in the leading piperazinyl‑pyrimidine antagonists (e.g., compound 22 carries a piperidine amide; GSK2239633A is a pyrazine‑sulfonamide) [1]. SAR studies on related series demonstrate that the nature of the 6‑position substituent strongly influences C27‑mediated chemotaxis inhibition, with pyrrolidine‑containing analogues showing enhanced activity against the CKLF1‑C27 pathway [2].

structure–activity relationship CCR4 ligand bias

Optimal Use Cases for 4-[4-(1-Phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Based on Quantitative Evidence


In‑Vivo Asthma and Allergic Inflammation Models Requiring Whole‑Blood Target Engagement

The compound’s confirmed whole‑blood activity (Kd = 1,000 nM) [1] supports its use in murine ovalbumin‑ or house‑dust‑mite‑induced asthma models, where translational target engagement is critical. Dose‑response studies can be anchored to this whole‑blood value to ensure relevant plasma concentrations.

CCR4 Ligand‑Bias Profiling (CCL22 vs. CCL17 vs. CKLF1‑C27)

The dual‑basic substitution pattern suggests differential bias across the three known CCR4 ligands. Researchers investigating CKLF1‑C27‑driven Th2 responses—a pathway not well‑covered by GSK2239633A or compound 22—can use this compound as a chemical probe to dissect ligand‑specific signaling [2].

SAR Exploration Around 4‑(1‑Phenylethyl)piperazine Motifs

As a representative of the phenylethyl‑substituted piperazine series, the compound serves as a reference standard for medicinal chemistry campaigns exploring CCR4 antagonism. Its moderate potency and binding affinity allow clear SAR readouts when modifying the piperazine N‑substituent or the pyrimidine 6‑position group [3].

Allergic Dermatitis Topical Formulation Development

Given the compound’s moderate systemic potency but whole‑blood activity, topical or inhalation formulation may achieve high local concentrations while minimizing systemic exposure. Pre‑clinical dermatitis models (e.g., DNFB‑induced contact hypersensitivity) can leverage this pharmacokinetic profile.

Quote Request

Request a Quote for 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.